
5-Oxo-5-(4-trifluoromethylphenyl)valeronitrile
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Overview
Description
5-Oxo-5-(4-trifluoromethylphenyl)valeronitrile: is an organic compound with the molecular formula C12H10F3NO and a molecular weight of 241.21 g/mol . It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a valeronitrile moiety. This compound is often used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxo-5-(4-trifluoromethylphenyl)valeronitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-trifluoromethylbenzaldehyde and a suitable nitrile compound.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures and the presence of catalysts or reagents to facilitate the formation of the desired product.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated equipment and optimized reaction conditions to ensure consistent quality and yield. The process may also include rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Oxo-5-(4-trifluoromethylphenyl)valeronitrile can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or the nitrile moiety are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed:
Oxidation: Formation of 5-Oxo-5-(4-trifluoromethylphenyl)valeric acid.
Reduction: Formation of 5-Amino-5-(4-trifluoromethylphenyl)valeronitrile.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: 5-Oxo-5-(4-trifluoromethylphenyl)valeronitrile is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is utilized in biochemical studies to investigate the effects of trifluoromethyl groups on biological activity and molecular interactions.
Medicine:
Drug Development: It serves as a precursor or building block in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: The compound is employed in the production of specialty materials with unique properties, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Oxo-5-(4-trifluoromethylphenyl)valeronitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and exert its effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
- 5-Oxo-5-(4-chlorophenyl)valeronitrile
- 5-Oxo-5-(4-methylphenyl)valeronitrile
- 5-Oxo-5-(4-fluorophenyl)valeronitrile
Comparison:
- Trifluoromethyl Group: The presence of the trifluoromethyl group in 5-Oxo-5-(4-trifluoromethylphenyl)valeronitrile imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents.
- Chemical Reactivity: The trifluoromethyl group also influences the compound’s reactivity, making it more resistant to certain chemical transformations.
- Biological Activity: The trifluoromethyl group can enhance the compound’s biological activity by improving its binding affinity to molecular targets.
Properties
IUPAC Name |
5-oxo-5-[4-(trifluoromethyl)phenyl]pentanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO/c13-12(14,15)10-6-4-9(5-7-10)11(17)3-1-2-8-16/h4-7H,1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPAIFYBUBUJCZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCCC#N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40605997 |
Source
|
Record name | 5-Oxo-5-[4-(trifluoromethyl)phenyl]pentanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40605997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61718-86-3 |
Source
|
Record name | 5-Oxo-5-[4-(trifluoromethyl)phenyl]pentanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40605997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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